5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione
Overview
Description
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure. This compound is of interest due to its potential biological activities and its role as a scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been reported to inhibit alphaviruses and lysine-specific demethylases .
Mode of Action
Thieno[3,2-b]pyrroles without a carboxamide functionality have been reported to behave as allosteric inhibitors of hepatitis c virus ns5b polymerase .
Biochemical Pathways
It is known that thieno[3,2-b]pyrrole-5-carboxamides can regulate histone methylation , which suggests that they may affect gene expression pathways.
Result of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been reported to exhibit a broad spectrum of antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione typically involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes. The reaction is carried out in ethanol under reflux conditions until the starting material is completely consumed, as monitored by thin-layer chromatography . The product is then isolated by crystallization from acetone-petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide: This compound shares a similar core structure and has been studied for its pharmacological properties.
3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines: These compounds have shown potent anti-proliferative activity against cancer cell lines.
Uniqueness
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyl and benzyl groups contribute to its ability to interact with various biological targets, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
5-benzyl-3-hydroxy-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-9-7-18-11-10(9)12(16)14(13(11)17)6-8-4-2-1-3-5-8/h1-5,9-11,15H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWUKIOSLLVMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(S1)C(=O)N(C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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